1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7
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Overview
Description
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is a deuterated derivative of a compound used in various biochemical and pharmaceutical research applications. The presence of deuterium atoms in the structure makes it particularly useful in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry, as it provides distinct isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthol, epichlorohydrin, and succinic anhydride.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidinedione ring can be reduced to form corresponding alcohols.
Substitution: The naphthalenyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenyloxy derivatives.
Scientific Research Applications
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy and mass spectrometry.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 involves its interaction with specific molecular targets. The hydroxyl and naphthalenyloxy groups facilitate binding to proteins and enzymes, influencing their activity. The deuterium atoms provide stability and distinct isotopic labeling, aiding in the study of metabolic pathways and reaction mechanisms.
Comparison with Similar Compounds
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione: The non-deuterated version of the compound.
Propranolol: A β-adrenergic blocker with a similar naphthalenyloxy group.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Another compound with a naphthalenyloxy group used in pharmaceutical research.
Uniqueness: The presence of deuterium atoms in 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 makes it unique, providing enhanced stability and distinct isotopic labeling. This feature is particularly valuable in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry, where isotopic labeling is crucial for accurate analysis.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D |
InChI Key |
AEPOJXVSQUFPCK-YSNNITQRSA-N |
Isomeric SMILES |
[2H]C1=CC2=CC=CC=C2C(=C1[2H])OC([2H])([2H])C([2H])(C([2H])([2H])N3C(=O)CCC3=O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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